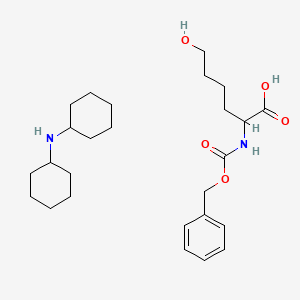
2-Cinnamoyloxyethyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cinnamoyloxyethyl acrylate is an organic compound with the molecular formula C14H14O4. It is a derivative of cinnamic acid and acrylic acid, featuring both an acrylate and a cinnamoyloxy group. This compound is known for its applications in polymer chemistry, particularly in the synthesis of block copolymers and other advanced materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cinnamoyloxyethyl acrylate typically involves the esterification of cinnamic acid with 2-hydroxyethyl acrylate. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Cinnamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Photo-crosslinking: The cinnamoyl group can undergo [2+2] cycloaddition upon UV irradiation, leading to crosslinked networks.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Photo-crosslinking: UV light sources are used to induce the cycloaddition reaction.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products
Polymerization: Produces polymers with varying properties depending on the comonomers used.
Photo-crosslinking: Results in crosslinked polymer networks.
Hydrolysis: Yields cinnamic acid and 2-hydroxyethyl acrylate.
Aplicaciones Científicas De Investigación
2-Cinnamoyloxyethyl acrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of block copolymers and other advanced materials.
Nanotechnology: Employed in the fabrication of SiO2 hollow microspheres with unique structures.
Biomedical Engineering: Investigated for its potential in drug delivery systems and tissue engineering.
Material Science: Utilized in the development of self-healing polymers and other smart materials.
Mecanismo De Acción
The mechanism of action of 2-Cinnamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and photo-crosslinking. The cinnamoyl group can form [2+2] cycloadducts upon UV irradiation, leading to the formation of crosslinked networks. This property is exploited in the development of self-healing polymers and other advanced materials . The acrylate group allows for polymerization, enabling the synthesis of various polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoethyl Acrylate: Another acrylate derivative with a cyano group instead of a cinnamoyloxy group.
2-Hydroxyethyl Acrylate: Lacks the cinnamoyloxy group but shares the acrylate functionality.
Cinnamoyl Chloride: Contains the cinnamoyl group but lacks the acrylate functionality.
Uniqueness
2-Cinnamoyloxyethyl acrylate is unique due to its dual functionality, combining the properties of both cinnamoyl and acrylate groups. This dual functionality allows for versatile applications in polymer chemistry, nanotechnology, and material science .
Propiedades
Fórmula molecular |
C14H14O4 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-prop-2-enoyloxyethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C14H14O4/c1-2-13(15)17-10-11-18-14(16)9-8-12-6-4-3-5-7-12/h2-9H,1,10-11H2/b9-8+ |
Clave InChI |
WWFHNTLFRMYXKQ-CMDGGOBGSA-N |
SMILES isomérico |
C=CC(=O)OCCOC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
C=CC(=O)OCCOC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-amino-2-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B12094515.png)





![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)



![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![2-[[2-[[5-[Acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-[[5-[acetyl(hydroxy)amino]-2-aminopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-[3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid;iron(3+)](/img/structure/B12094567.png)
